molecular formula C15H17ClFN3 B1459873 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride CAS No. 2059949-59-4

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride

Cat. No. B1459873
CAS RN: 2059949-59-4
M. Wt: 293.77 g/mol
InChI Key: PFPUYODJZYSOFZ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride, also known as 4F-Pyrimethamine, is a synthetic compound with a wide range of applications in scientific research.

Scientific Research Applications

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine is used in a variety of scientific research applications. It has been used as an antimalarial in clinical trials, as well as in the study of cancer and other diseases. Additionally, 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine has been used to study the structure and function of proteins, as well as in the study of enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine is not yet fully understood. However, it is believed to act as an inhibitor of dihydrofolate reductase, an enzyme involved in the metabolism of folate. Additionally, it is thought to act as an inhibitor of thymidylate synthase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to inhibit the replication of viruses. Additionally, it has been shown to reduce inflammation and improve the immune response.

Advantages and Limitations for Lab Experiments

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low cost. However, it has some limitations, such as its low solubility in organic solvents and its relatively short shelf life.

Future Directions

There are a number of potential future directions for 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloridemine. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an antiviral. Additionally, further research into its biochemical and physiological effects could lead to new medical treatments. Finally, further research into its synthesis method could lead to improved methods for synthesizing the compound.

properties

IUPAC Name

4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3.ClH/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11;/h1-3,6,9-11,17H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPUYODJZYSOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride
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Reactant of Route 6
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine hydrochloride

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